molecular formula C14H11F3N4O3 B2384588 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448065-54-0

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2384588
CAS No.: 1448065-54-0
M. Wt: 340.262
InChI Key: QITNWVHBAYZYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring an isoxazole core substituted with a furan-2-yl group at position 5 and a carboxamide linker connected to a 3-(trifluoromethyl)-1H-pyrazol-1-yl-ethyl moiety. Its molecular formula is C₁₄H₁₁F₃N₄O₃, with a molecular weight of 340.26 g/mol (calculated).

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O3/c15-14(16,17)12-3-5-21(19-12)6-4-18-13(22)9-8-11(24-20-9)10-2-1-7-23-10/h1-3,5,7-8H,4,6H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNWVHBAYZYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the isoxazole and pyrazole rings through cyclization reactions. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing isoxazole and pyrazole moieties exhibit significant anticancer properties. The compound has been studied for its role as a tissue-selective androgen receptor modulator (SARM) , particularly in the treatment of androgen receptor-dependent cancers such as prostate cancer. SARMs are designed to selectively target androgen receptors in specific tissues, minimizing side effects associated with traditional androgen therapies .

Antimicrobial Properties

The presence of furan and pyrazole groups in the compound enhances its antimicrobial activity. Studies have shown that derivatives of pyrazole, including this compound, demonstrate effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The incorporation of trifluoromethyl groups is known to enhance the biological activity of pyrazole derivatives, making them promising candidates for treating inflammatory diseases .

Synthesis Techniques

The synthesis of 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step reactions starting from furan derivatives. Common methods include:

  • Condensation Reactions : Furan derivatives are reacted with hydrazones or hydrazides to form pyrazole intermediates.
  • Cyclization : Subsequent cyclization reactions lead to the formation of isoxazole rings.
  • Functionalization : Introduction of trifluoromethyl groups can be achieved through electrophilic fluorination techniques.

These synthetic routes have been optimized to improve yields and reduce byproducts .

Structure-Activity Relationship (SAR)

The biological activity of 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can be attributed to its unique structural features:

Structural FeatureBiological Activity
Furan ringEnhances solubility and bioavailability
Trifluoromethyl groupIncreases lipophilicity and metabolic stability
Isoxazole moietyContributes to receptor binding affinity

Research into SAR has revealed that modifications in these structural components can significantly alter the compound's pharmacological profile, suggesting avenues for further development .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Prostate Cancer Treatment : A study highlighted the effectiveness of SARMs in reducing tumor size in prostate cancer models, indicating that compounds like 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide could play a crucial role in future treatments .
  • Antimicrobial Efficacy : Research demonstrated that pyrazole derivatives exhibited significant antibacterial activity, leading to their consideration as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural features and properties of the target compound with analogues from the evidence:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Isoxazole 5-(Furan-2-yl), N-(2-(3-CF₃-pyrazol-1-yl)ethyl) 340.26 Amide, CF₃, Furan, Pyrazole Drug discovery, Agrochemicals
N-(2-(1H-Pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide Isoxazole 5-(Furan-2-yl), N-(2-(pyrazol-1-yl)ethyl) 272.26 Amide, Furan, Pyrazole (no CF₃) Biochemical research
Compound 21 () Pyrazole 4-Nitro, N-(3-carbamoyl-5-ethylthiophen-2-yl) ~270 (estimated) Nitro, Thiophene, Amide Antitrypanosomal agents
Celecoxib Derivative () Sulfonamide 4-[5-(4-Methylphenyl)-3-CF₃-pyrazol-1-yl]benzenesulfonamide ~450 (estimated) Sulfonamide, CF₃, Pyrazole Anti-inflammatory, Anticancer
5-Methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-(phenoxymethyl)isoxazole-3-carboxamide Isoxazole 5-Methyl, 4-(phenoxymethyl), N-(2-(pyrazol-1-yl)ethyl) 394.35 Amide, Phenoxy, Pyrazole (no CF₃) Not reported

Key Observations

Trifluoromethyl (-CF₃) Influence: The target compound’s CF₃ group enhances lipophilicity compared to non-fluorinated analogues (e.g., ). This group is known to improve membrane permeability and resistance to oxidative metabolism, a feature shared with celecoxib derivatives . In agrochemicals (e.g., furyloxyfen, ), CF₃ groups improve pesticidal activity by interacting with hydrophobic enzyme pockets.

Isoxazole vs. Pyrazole/Sulfonamide Cores :

  • Isoxazole rings (target compound, ) offer greater metabolic stability than thiophene ( ) or sulfonamide ( ) cores due to reduced susceptibility to ring-opening reactions.
  • Pyrazole-containing compounds (e.g., celecoxib derivatives) often target cyclooxygenase-2 (COX-2), suggesting the target compound may also interact with enzyme active sites .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step coupling (amide bond formation), similar to ’s protocols for nitro-pyrazole carboxamides (42% yield) .
  • In contrast, sulfonamide derivatives ( ) involve thiourea intermediates and cyclization, which are more labor-intensive.

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a novel molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
  • Molecular Formula : C₁₄H₁₄F₃N₃O₃
  • Molecular Weight : 335.28 g/mol

The presence of the furan and isoxazole rings, along with the trifluoromethyl group, contributes to its unique properties, enhancing its lipophilicity and potential interactions with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 1MCF73.79
Compound 2SF-26812.50
Compound 3NCI-H46042.30

These findings suggest that the incorporation of a pyrazole moiety may enhance the anticancer activity of related compounds .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, promoting cell death through intrinsic or extrinsic pathways.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at various phases, preventing tumor cell proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, suggesting a dual therapeutic potential in treating both cancer and inflammatory diseases .

Study 1: Anticancer Efficacy in vitro

A study evaluated the anticancer efficacy of a related pyrazole derivative against human lung cancer cells (A549). The compound showed significant growth inhibition with an IC50 value of 26 µM. This highlights the potential application of pyrazole-containing compounds in lung cancer therapy .

Study 2: Inhibition of Aurora-A Kinase

Another investigation focused on a closely related compound that inhibited Aurora-A kinase activity with an IC50 value of 0.16 µM. This suggests that targeting specific kinases may be a viable strategy for developing novel anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Isoxazole ring formation : Cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives.
  • Amide coupling : Reaction of the isoxazole-3-carboxylic acid intermediate with a substituted ethylamine (e.g., 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine) using coupling agents like EDC/HOBt .
  • Functional group modifications : Introduction of the furan-2-yl substituent via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) . Key solvents include DMF or DCM, with K₂CO₃ often used as a base for alkylation steps .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity, with characteristic peaks for the furan (δ 6.3–7.4 ppm), isoxazole (δ 8.1–8.5 ppm), and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the trifluoromethylpyrazole moiety .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions in crystalline forms .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition assays : Target kinases or proteases due to the isoxazole and pyrazole motifs’ known interactions with ATP-binding pockets .
  • Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects, noting IC₅₀ values .
  • Solubility and stability tests : Use HPLC to monitor degradation in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1–2h) and improves regioselectivity in heterocycle formation .
  • Computational reaction design : Tools like quantum chemical calculations (DFT) predict transition states and optimize solvent/base combinations .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or temperature accordingly .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological properties?

  • SAR studies : Replace the trifluoromethyl group with chloro or methyl to evaluate changes in potency and selectivity .
  • LogP adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to the ethyl linker to enhance solubility without compromising target binding .
  • Pro-drug approaches : Mask the carboxamide group as an ester to improve bioavailability, followed by enzymatic cleavage studies .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the isoxazole ring) for virtual screening of analogs .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s metabolic stability?

  • Microsomal stability assays : Compare half-life (t₁/₂) in human vs. rodent liver microsomes to species-specific differences .
  • CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4) that may alter clearance rates .
  • Cross-laboratory validation : Collaborate with independent labs to standardize incubation conditions (NADPH concentration, temperature) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to test interactions between temperature, solvent polarity, and catalyst loading .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .
  • Quality control thresholds : Set HPLC purity criteria (>95%) and reject batches with inconsistent ¹H NMR spectra .

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising yield?

  • Continuous flow chemistry : Reduces side reactions in exothermic steps (e.g., amide coupling) and improves heat dissipation .
  • Catalyst recycling : Use immobilized reagents (e.g., polymer-supported EDC) for cost-effective large-scale production .
  • Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Delete putative targets (e.g., specific kinases) in cell lines to confirm on-target effects .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment to uncover secondary pathways .
  • In vivo PET imaging : Radiolabel the compound with ¹⁸F to track biodistribution and target engagement in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.